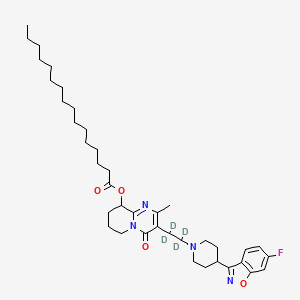

Paliperidone Palmitate-d4

Descripción

Propiedades

IUPAC Name |

[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMKSBFLAZZBOW-YPEWPAAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Paliperidone Palmitate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Paliperidone (B428) Palmitate-d4. The document details a proposed synthetic pathway, experimental protocols, and data presentation to support research and development activities.

Introduction

Paliperidone Palmitate is a long-acting injectable atypical antipsychotic used in the treatment of schizophrenia. The use of a deuterated internal standard, Paliperidone Palmitate-d4, is essential for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms on the ethyl linker of the paliperidone moiety provides a stable isotopic label with a distinct mass shift, enabling sensitive and specific detection by mass spectrometry. This guide outlines a feasible synthetic route for the preparation of this critical analytical standard.

Proposed Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the introduction of the deuterium label at an early stage. The overall strategy involves the synthesis of a deuterated key intermediate, 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, followed by its coupling with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole and subsequent esterification with palmitic acid.

The proposed synthetic pathway is visualized in the following diagram:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations for the non-labeled analogues and are provided for guidance. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Deuterated Intermediate G)

This protocol describes a potential method for the synthesis of the key deuterated intermediate.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the key deuterated intermediate.

Protocol:

-

Preparation of 1-Bromo-2-chloroethane-d4 (C):

-

To a stirred solution of 2-chloroethanol-d4 (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield 1-bromo-2-chloroethane-d4.

-

-

Synthesis of Ethyl 2-acetyl-4-chlorobutyrate-d4 (E):

-

To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 1-bromo-2-chloroethane-d4 (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture, quench with saturated ammonium (B1175870) chloride solution, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

-

-

Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G):

-

A mixture of ethyl 2-acetyl-4-chlorobutyrate-d4 (1.0 eq), 2-amino-3-hydroxypyridine (1.0 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., xylene) is heated to reflux with a Dean-Stark apparatus to remove water.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and collect the precipitated solid by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

-

Synthesis of Paliperidone-d4 (I)

-

A mixture of 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G, 1.0 eq), 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (H, 1.0 eq), and a suitable base (e.g., diisopropylethylamine or potassium carbonate, 2.5 eq) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is heated at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Paliperidone-d4 by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis of this compound (K)

-

To a solution of Paliperidone-d4 (I, 1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add palmitoyl chloride (J, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of this compound.

Table 1: Summary of Expected Yields and Purity

| Compound | Step | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| C | 3.1.1 | 2-Chloroethanol-d4 | 1-Bromo-2-chloroethane-d4 | 70-80 | >95 (GC) |

| E | 3.1.2 | Ethyl Acetoacetate, C | Ethyl 2-acetyl-4-chlorobutyrate-d4 | 60-70 | >95 (GC) |

| G | 3.1.3 | E, F | Deuterated Intermediate G | 50-60 | >98 (HPLC) |

| I | 3.2 | G, H | Paliperidone-d4 | 75-85 | >99 (HPLC) |

| K | 3.3 | I, J | This compound | 80-90 | >99.5 (HPLC) |

Table 2: Analytical Characterization of this compound

| Analytical Technique | Parameter | Expected Value |

| Mass Spectrometry | ||

| (LC-MS/MS, ESI+) | Precursor Ion (m/z) | 669.5 |

| Product Ion (m/z) | 211.2, 431.2 | |

| Isotopic Enrichment | % Deuterium Incorporation | >98% |

| ¹H NMR | Integration | Absence of signals corresponding to the ethyl linker protons |

| Purity (HPLC) | Area % | >99.5% |

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The proposed synthetic route and experimental protocols offer a practical approach for researchers and scientists in the pharmaceutical industry. The successful synthesis of this deuterated standard is crucial for the advancement of clinical and non-clinical studies of Paliperidone Palmitate. It is recommended that all synthetic steps be performed by qualified personnel in a laboratory setting with appropriate safety precautions. Further optimization and validation of the proposed methods are encouraged to ensure robustness and scalability.

Technical Guide to the Certificate of Analysis for Paliperidone Palmitate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and analytical methodologies presented in a Certificate of Analysis (CoA) for the deuterated internal standard, Paliperidone Palmitate-d4. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this standard in their analytical workflows.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different lots and suppliers.

| Test | Specification | Result |

| Identification | ||

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Purity | ||

| Purity by HPLC | ≥ 98.0% | 99.7% |

| Isotopic Purity by MS | ≥ 99% atom % D | 99.6% atom % D |

| Impurities | ||

| Individual Impurity | ≤ 0.5% | < 0.1% |

| Total Impurities | ≤ 1.0% | 0.3% |

| Physical Properties | ||

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Methanol (B129727) | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and to quantify any impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (B1210297) buffer (pH 4.0)

-

Water (HPLC grade)

-

This compound reference standard

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

-

Mobile Phase: A gradient of Ammonium acetate buffer (A) and Acetonitrile (B).

-

Gradient Program:

Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm[1]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the identity of this compound by verifying its mass-to-charge ratio and to determine its isotopic purity.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Electrospray Ionization (ESI) source

Reagents:

-

Methanol (LC-MS grade)

-

Formic acid

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan for identity and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic purity.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow: Nitrogen at 600 L/hr

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in methanol (approximately 10 µg/mL).

-

Infusion: Infuse the sample solution directly into the mass spectrometer or via an LC system.

-

Data Acquisition:

-

For identity, acquire a full scan mass spectrum and compare the observed mass of the protonated molecule [M+H]⁺ with the theoretical mass. For this compound (C₃₉H₅₃D₄FN₄O₄), the expected monoisotopic mass is approximately 668.46 g/mol .

-

For isotopic purity, monitor the ion signals corresponding to the deuterated (d4) and non-deuterated (d0) forms of a specific fragment ion. A common transition for Paliperidone-d4 is m/z 431.2 -> 211.2, while for the non-deuterated form it is m/z 427.2 -> 207.2.[2]

-

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the deuterated and non-deuterated ion signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

Experimental Parameters:

-

¹H-NMR:

-

Pulse Program: Standard single pulse

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

-

¹³C-NMR:

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 5 s

-

Procedure:

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: The obtained spectra are compared with the expected chemical shifts, multiplicities, and integration values for the Paliperidone Palmitate structure, taking into account the absence of signals for the four deuterium (B1214612) atoms on the ethyl linker. The presence of characteristic signals for the palmitate chain, the piperidine (B6355638) ring, and the benzisoxazole moiety confirms the structure.[3][4]

Visualizations

Analytical Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a pharmaceutical reference standard like this compound.

Caption: Analytical workflow for this compound CoA.

Signaling Pathway of Paliperidone

Paliperidone, the active metabolite of risperidone (B510) and the core structure of Paliperidone Palmitate, primarily exerts its antipsychotic effects through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.

Caption: Simplified signaling pathway of Paliperidone.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Paliperidone Palmitate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Paliperidone (B428) Palmitate-d4, a deuterated analog of the atypical antipsychotic agent, Paliperidone Palmitate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical nature and analytical workflows.

Chemical Identity and Properties

Paliperidone Palmitate-d4 is a stable, isotopically labeled form of Paliperidone Palmitate, primarily utilized as an internal standard in quantitative bioanalytical assays. The incorporation of four deuterium (B1214612) atoms provides a distinct mass spectrometric signature, enabling precise quantification in complex biological matrices.

General Information

| Property | Value | Reference |

| Chemical Name | [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |

| Synonyms | 9-Hydroxyrisperidone Palmitate-d4, Invega Sustenna-d4 | |

| CAS Number | 1794685-21-4 | |

| Molecular Formula | C₃₉H₅₃D₄FN₄O₄ | |

| Molecular Weight | 668.92 g/mol | |

| Accurate Mass | 668.4615 |

Physicochemical Data

Precise physicochemical data for this compound is not extensively available in public literature, likely due to its primary application as an analytical standard. However, the properties are expected to be very similar to the non-deuterated form, Paliperidone Palmitate. The data for the non-deuterated compound is provided below for reference.

| Property | Value (for Paliperidone Palmitate) | Reference |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 115.8 - 118.8 °C | [1] |

| Boiling Point | 736.308 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Water: Practically insoluble (0.007 mg/mL) Methanol: Very slightly soluble (0.35 mg/mL at 20°C) Ethanol: Very slightly soluble Ethyl Acetate: Slightly soluble (2.8 mg/mL at 20°C) Dichloromethane: 330 mg/mL at 20°C Polyethylene Glycol 400: Practically insoluble Propylene Glycol: Practically insoluble | [3][4][5] |

| pKa (Strongest Basic) | 8.76 (Predicted) | [4] |

Note: The substitution of hydrogen with deuterium atoms is not expected to significantly alter the macroscopic physical properties such as melting point, boiling point, or solubility. However, minor differences may exist.

Chemical Structure and Synthesis

The chemical structure of this compound consists of the paliperidone core esterified with palmitic acid, with four deuterium atoms located on the ethyl linker between the piperidine (B6355638) and the pyridopyrimidine rings.

The synthesis of Paliperidone Palmitate generally involves the esterification of paliperidone with palmitic acid or a derivative thereof. For the deuterated analog, a deuterated precursor of the ethyl linker is utilized in the synthesis of the paliperidone core.

Spectroscopic and Analytical Data

Mass Spectrometry

Mass spectrometry is a critical technique for the confirmation and quantification of this compound. The presence of four deuterium atoms results in a 4 Dalton mass shift compared to the unlabeled compound.

Table 3: Mass Spectrometry Data

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |

| Precursor Ion [M+H]⁺ | m/z 431.2 | [6] |

| Product Ion | m/z 211.2 | [6] |

| MRM Transition | 431.2 → 211.2 |[6][7] |

The fragmentation of Paliperidone-d4 primarily occurs at the bond between the piperidine ring and the ethyl linker.

NMR Spectroscopy

Table 4: Predicted ¹H NMR Chemical Shifts for Paliperidone Palmitate

| Protons | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | ~7.0 - 7.9 |

| Palmitate Chain Protons | ~0.8 - 2.4 |

| Piperidine & Pyridopyrimidine Protons | ~1.5 - 4.0 |

Experimental Protocols

General Analytical Method (LC-MS/MS)

This protocol outlines a general method for the quantification of paliperidone in biological samples using this compound as an internal standard.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

-

Flow Rate: 0.3 - 0.6 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 30 - 40 °C

Mass Spectrometric Conditions (Example):

-

Ionization: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Paliperidone: m/z 427.2 → 207.2

-

Paliperidone-d4: m/z 431.2 → 211.2

-

Signaling Pathways

Paliperidone Palmitate is a prodrug of paliperidone. Paliperidone is the active moiety and functions as an antagonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[4][8] The deuteration in this compound does not alter its pharmacological mechanism of action, as the active metabolite is non-deuterated paliperidone.

Conclusion

This compound is an essential tool for the accurate quantification of paliperidone in pharmacokinetic and other research studies. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its mass, which allows for its use as an effective internal standard in mass spectrometry-based analytical methods. This guide provides a foundational understanding of its characteristics and analytical considerations for researchers in the pharmaceutical sciences.

References

- 1. joac.info [joac.info]

- 2. chemicalbook.com [chemicalbook.com]

- 3. CN112451483A - Preparation method of paliperidone palmitate suspension - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tga.gov.au [tga.gov.au]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Paliperidone Palmitate | C39H57FN4O4 | CID 9852746 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Deuterium-Labeled Paliperidone Palmitate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate is a long-acting injectable atypical antipsychotic used in the management of schizophrenia and other psychotic disorders. It is the palmitic acid ester prodrug of paliperidone (9-hydroxyrisperidone), the active metabolite of risperidone. The use of stable isotope labeling, particularly with deuterium (B1214612), has become an invaluable tool in pharmaceutical research. Deuterium-labeled compounds, such as deuterium-labeled paliperidone palmitate, offer significant advantages in various stages of drug development, from metabolic studies to pharmacokinetic and pharmacodynamic evaluations.[1]

The substitution of hydrogen with deuterium atoms can subtly alter the physicochemical properties of a molecule, most notably affecting its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to an altered pharmacokinetic profile, such as increased half-life and exposure. This guide provides a comprehensive technical overview of deuterium-labeled paliperidone palmitate for research purposes, including its synthesis, analytical characterization, and potential applications.

Synthesis of Deuterium-Labeled Paliperidone Palmitate

The synthesis of deuterium-labeled paliperidone palmitate can be achieved through a two-step process: the synthesis of deuterated palmitic acid followed by its esterification with paliperidone.

Synthesis of Deuterated Palmitic Acid

Deuterated palmitic acid can be synthesized using various established methods. One common approach involves the deuteration of a suitable precursor, such as a fatty acid with a triple bond, using deuterium gas in the presence of a catalyst.

Experimental Protocol: Synthesis of Deuterated Palmitic Acid

-

Materials: 11-hexadecynoic acid, Deuterium gas (D₂), Wilkinson's catalyst (RhCl(PPh₃)₃), organic solvent (e.g., ethyl acetate), Celite.

-

Procedure:

-

Dissolve 11-hexadecynoic acid in ethyl acetate (B1210297) in a high-pressure reaction vessel.

-

Add Wilkinson's catalyst to the solution.

-

Purge the vessel with nitrogen gas and then introduce deuterium gas to the desired pressure.

-

Heat the reaction mixture and stir until the reaction is complete, monitoring by a suitable technique such as NMR or GC-MS.

-

Cool the reaction mixture, vent the excess deuterium gas, and filter the solution through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude deuterated palmitic acid.

-

Purify the product using a suitable method, such as recrystallization or chromatography, to yield high-purity deuterated palmitic acid.

-

Esterification of Paliperidone with Deuterated Palmitic Acid

The final step involves the esterification of paliperidone with the synthesized deuterated palmitic acid. This can be accomplished using standard esterification methods, such as the Fischer esterification or by activating the carboxylic acid.

Experimental Protocol: Esterification of Paliperidone

-

Materials: Paliperidone, deuterated palmitic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA).

-

Procedure:

-

Dissolve paliperidone and deuterated palmitic acid in anhydrous dichloromethane.

-

Add DMAP and triethylamine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of DCC in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude deuterium-labeled paliperidone palmitate.

-

Purify the product by column chromatography on silica (B1680970) gel to yield the final product.

-

Diagram: Synthesis of Deuterium-Labeled Paliperidone Palmitate

Analytical Characterization

The synthesized deuterium-labeled paliperidone palmitate must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The absence or reduction in the intensity of specific proton signals in the ¹H NMR spectrum, corresponding to the sites of deuteration, provides direct evidence of successful labeling.[2][3] ²H NMR can also be employed for direct detection and quantification of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the deuterated compound and assessing the isotopic purity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of paliperidone and its deuterated analogues in biological matrices.[4][5] A validated LC-MS/MS method is crucial for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation (Solid Phase Extraction - SPE): [4]

-

Spike plasma samples with a known concentration of an internal standard (e.g., paliperidone-d4).[4]

-

Condition a C8 SPE cartridge with methanol (B129727) and then water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions: [4]

-

Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[4]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).[4]

-

Flow Rate: 1.0 mL/minute.[4]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions: [4]

Table 1: LC-MS/MS Parameters for Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse Phase |

| Mobile Phase | Methanol/Ammonium Acetate |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometry | |

| Ionization | ESI Positive |

| Detection | MRM |

| Paliperidone Transition | 427.2 → 207.2 m/z |

| Deuterated Paliperidone Transition | Dependent on labeling pattern (e.g., 431.2 → 211.2 m/z for d4) |

Diagram: LC-MS/MS Analytical Workflow

Pharmacokinetic and Pharmacodynamic Studies

Deuterium labeling can significantly impact the pharmacokinetic profile of paliperidone palmitate. The primary application in this context is to investigate the effects of altered metabolism on drug exposure and duration of action.

Pharmacokinetic Parameters

Pharmacokinetic studies in animal models and eventually in humans are necessary to quantify the changes in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data Based on Analogous Compounds)

| Parameter | Unlabeled Paliperidone Palmitate | Deuterium-Labeled Paliperidone Palmitate (Estimated) |

| Cmax (ng/mL) | 20 - 40 | 25 - 50 |

| Tmax (days) | 13 | 13 - 15 |

| AUC (ng·h/mL) | 15000 - 25000 | 18000 - 35000 |

| Half-life (t½) (days) | ~30-50 | ~35-60 |

Note: The data for deuterium-labeled paliperidone palmitate is hypothetical and estimated based on the known effects of deuteration on the pharmacokinetics of other antipsychotic drugs. Actual values would need to be determined experimentally.

Receptor Binding Affinity

Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors.[6] It is crucial to determine if deuterium labeling alters the binding affinity of paliperidone to these and other relevant receptors. In vitro receptor binding assays are employed for this purpose.

Experimental Protocol: Receptor Binding Assay

-

Materials: Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂A), radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors), unlabeled paliperidone, and deuterium-labeled paliperidone palmitate (hydrolyzed to deuterated paliperidone).

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (paliperidone or deuterated paliperidone).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Table 3: Comparative Receptor Binding Affinities (Ki, nM) (Expected)

| Receptor | Unlabeled Paliperidone | Deuterium-Labeled Paliperidone (Expected) |

| Dopamine D₂ | 0.3 - 1.5 | 0.3 - 1.5 |

| Serotonin 5-HT₂A | 3.5 - 5.0 | 3.5 - 5.0 |

| α₁-Adrenergic | 5 - 10 | 5 - 10 |

| α₂-Adrenergic | 8 - 15 | 8 - 15 |

| Histamine H₁ | 10 - 20 | 10 - 20 |

Note: Deuteration is not expected to significantly alter receptor binding affinity as it is primarily a steric and electronic interaction, which is minimally affected by the isotopic substitution.

Signaling Pathways

Paliperidone's mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways.

Dopamine D₂ Receptor Signaling

Paliperidone acts as an antagonist at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.

Diagram: Paliperidone Action on Dopamine D₂ Receptor Signaling

Serotonin 5-HT₂A Receptor Signaling

Paliperidone is also an antagonist at 5-HT₂A receptors, which are GPCRs coupled to Gq/11 proteins. This action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.

Diagram: Paliperidone Action on Serotonin 5-HT₂A Receptor Signaling

Conclusion

Deuterium-labeled paliperidone palmitate is a powerful tool for researchers in drug development and neuroscience. Its synthesis, while requiring specialized techniques for deuterium incorporation, follows established chemical principles. The altered pharmacokinetic profile resulting from deuteration offers a valuable avenue for investigating the metabolism and duration of action of paliperidone. The analytical methods and experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their studies. The ability to modulate the metabolic fate of paliperidone through deuterium labeling opens up new possibilities for optimizing its therapeutic properties and for gaining a deeper understanding of its pharmacology.

References

A Technical Guide to Paliperidone Palmitate-d4 (CAS: 1794685-21-4) for Bioanalytical Applications

Introduction: Paliperidone (B428) Palmitate-d4 is the deuterated form of Paliperidone Palmitate, a long-acting injectable atypical antipsychotic used in the treatment of schizophrenia.[1][2] As a stable isotope-labeled (SIL) compound, Paliperidone Palmitate-d4 serves as an ideal internal standard for the quantitative analysis of paliperidone and its prodrug, paliperidone palmitate, in biological matrices.[3][4] Its near-identical physicochemical properties to the unlabeled analyte ensure it effectively mimics the behavior of the analyte during sample extraction, chromatographic separation, and mass spectrometric detection, thereby correcting for variability and improving the accuracy and precision of bioanalytical methods.[3] This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use in research and drug development.

Chemical and Physical Properties

This compound is distinguished by the incorporation of four deuterium (B1214612) atoms.[5][6] This isotopic substitution results in a higher molecular weight compared to the parent compound, which is essential for its differentiation in mass spectrometry, without significantly altering its chemical behavior.

| Property | Data | Reference(s) |

| CAS Number | 1794685-21-4 | [5] |

| Molecular Formula | C₃₉H₅₃D₄FN₄O₄ | [5][6] |

| Molecular Weight | 668.92 g/mol | [5][7] |

| Accurate Mass | 668.4615 | [6][8] |

| Synonyms | 9-Hydroxyrisperidone Palmitate-d4; Invega Sustenna-d4 | [5][8] |

| Chemical Name | [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | [6][8] |

| Unlabeled CAS Number | 199739-10-1 | [6][8] |

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][9] LC-MS/MS is a highly sensitive and selective technique crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving paliperidone.[9]

The use of a stable isotope-labeled internal standard like Paliperidone-d4 is considered the gold standard in bioanalysis.[3] It is added at a known concentration to all samples (including calibration standards and quality controls) at the beginning of the sample preparation process.[3] Because it co-elutes with the unlabeled analyte and is affected similarly by matrix effects (suppression or enhancement of ionization), it provides a reliable reference signal.[3] The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which corrects for analyte loss during sample processing and variations in instrument response.[3][4]

Metabolic Pathway

Paliperidone palmitate is a prodrug that is administered via intramuscular injection.[10] Due to its low water solubility, it dissolves slowly and is then hydrolyzed by esterases into its active moiety, paliperidone.[2][11] Paliperidone is the major active metabolite of risperidone (B510) and is primarily responsible for the therapeutic effect.[2][9] Unlike risperidone, paliperidone undergoes limited hepatic metabolism and is mainly excreted unchanged by the kidneys.[10][12]

References

- 1. Paliperidone Palmitate | CAS#:199739-10-1 | Chemsrc [chemsrc.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. benchchem.com [benchchem.com]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Pharmacokinetics of INVEGA SUSTENNA [jnjmedicalconnect.com]

- 12. Paliperidone palmitate: pharmacokinetics, clinical applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Paliperidone Palmitate and the Potential Impact of Deuteration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paliperidone (B428) palmitate, a long-acting injectable atypical antipsychotic, is a mainstay in the management of schizophrenia. Its therapeutic efficacy is primarily attributed to its unique receptor binding profile, centered on the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of the mechanism of action of paliperidone palmitate, including its pharmacodynamics, pharmacokinetics, and the associated signaling pathways. Furthermore, this document explores the potential impact of deuteration on the pharmacology of paliperidone palmitate, presenting a theoretical framework for a deuterated analog, Paliperidone Palmitate-d4. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to Paliperidone Palmitate

Paliperidone is the active metabolite of risperidone (B510) and functions as a benzisoxazole derivative. The palmitate ester form allows for its formulation as a long-acting injectable (LAI) suspension, providing sustained plasma concentrations of paliperidone over an extended period. This delivery method addresses the challenge of medication non-adherence often observed in patients with schizophrenia. Upon intramuscular administration, the paliperidone palmitate nanocrystals dissolve slowly and are hydrolyzed to paliperidone, which is then absorbed into the systemic circulation.[1]

Core Mechanism of Action: Receptor Binding Profile

The therapeutic effects of paliperidone are mediated through its interaction with various neurotransmitter receptors in the central nervous system.[2][3][4][5] The primary mechanism involves the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[2][3] Notably, it has no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[6]

Quantitative Receptor Binding Affinity

The binding affinities of paliperidone for various receptors have been characterized using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Paliperidone Ki (nM) | Reference |

| Dopamine D2 | 2.8 - 6.6 | [6] |

| Serotonin 5-HT2A | 0.22 - 1.21 | [6] |

| Serotonin 5-HT7 | High Affinity | [7] |

| Adrenergic α1 | 1.3 - 11 | [6] |

| Adrenergic α2 | High Affinity | [7] |

| Histamine H1 | 3.4 - 34 | [6] |

Signaling Pathways

Dopamine D2 Receptor Antagonism

Paliperidone's antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. In the nigrostriatal pathway, D2 receptor blockade is associated with the risk of extrapyramidal symptoms (EPS).

Serotonin 5-HT2A Receptor Antagonism

The antagonism of 5-HT2A receptors in the mesocortical pathway is thought to contribute to the efficacy of atypical antipsychotics against the negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT2A receptor blockade may mitigate the extrapyramidal side effects caused by D2 receptor antagonism.

Pharmacokinetics of Paliperidone Palmitate

Paliperidone palmitate is formulated as a long-acting injectable, with one-month (Invega Sustenna®) and three-month (Invega Trinza®) formulations available. The pharmacokinetic profiles of these formulations are characterized by a slow absorption rate, which results in a long apparent half-life.

Quantitative Pharmacokinetic Parameters

| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (days) | Half-life (days) | Reference |

| Invega Sustenna® | 39-234 | Dose-proportional | 13 | 25-49 | [2] |

| Invega Trinza® | 273-819 | Dose-proportional | 30-33 | 84-139 | [3][4] |

The Concept of Deuteration: this compound

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, a longer half-life, and potentially a more favorable side-effect profile.

While there is no publicly available information on a therapeutic "this compound," a deuterated internal standard, 2,4-Difluorobenzoyl Paliperidone-d4, is used in quantitative analysis.[8] A hypothetical therapeutic this compound would involve the strategic replacement of four hydrogen atoms with deuterium at sites susceptible to metabolic oxidation.

Theoretical Impact of Deuteration on Paliperidone Palmitate

Based on the principles of deuterated drugs, a hypothetical this compound would be expected to exhibit:

-

Reduced Metabolism: Paliperidone undergoes some hepatic metabolism, although to a lesser extent than its parent compound, risperidone. Deuteration at metabolically active sites could further slow this process.

-

Increased Half-life: A slower rate of metabolism would likely lead to a longer elimination half-life, potentially allowing for even less frequent dosing intervals.

-

Altered Metabolite Profile: Deuteration could potentially reduce the formation of certain metabolites, which might alter the drug's long-term safety and tolerability profile.

-

Unchanged Pharmacodynamics: The core pharmacodynamic properties, including receptor binding affinities, are generally not significantly altered by deuteration.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

Methodology:

-

Receptor Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared from cultured cells or brain tissue homogenates.

-

Incubation: A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (paliperidone).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of a long-acting injectable formulation in a preclinical model.[10]

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: A single intramuscular injection of the paliperidone palmitate formulation is administered, typically into the gluteal or deltoid muscle.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then at regular intervals for several weeks) via an appropriate route (e.g., tail vein or jugular vein cannula).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of paliperidone in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life, using non-compartmental or compartmental analysis.

Conclusion

Paliperidone palmitate's therapeutic efficacy in schizophrenia is well-established and is rooted in its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The long-acting injectable formulations provide a crucial advantage in ensuring treatment adherence. The concept of deuteration offers a potential avenue for further optimizing the pharmacokinetic profile of paliperidone, potentially leading to improved dosing regimens and a more favorable side-effect profile. While a therapeutic "this compound" is not currently a clinical entity, the principles of its design and its expected pharmacological properties provide a valuable framework for future drug development efforts in the field of antipsychotics. This guide has provided a detailed technical overview of these aspects to support ongoing research and development in this critical area of medicine.

References

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. Pharmacokinetics of INVEGA SUSTENNA [jnjmedicalconnect.com]

- 3. Pharmacokinetics of INVEGA TRINZA [jnjmedicalconnect.com]

- 4. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

- 5. INVEGA SUSTENNA® (paliperidone palmitate) Pharmacokinetic Information [invegasustennahcp.com]

- 6. jnjlabels.com [jnjlabels.com]

- 7. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Paliperidone Palmitate-d4 for Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate, the long-acting injectable prodrug of paliperidone, is an atypical antipsychotic widely used in the management of schizophrenia. The deuteration of pharmaceuticals, a strategic modification wherein hydrogen atoms are replaced by their stable isotope deuterium, has emerged as a valuable tool in drug development to potentially enhance pharmacokinetic profiles, alter metabolic pathways, and improve therapeutic indices. This technical guide focuses on Paliperidone Palmitate-d4, the deuterated analog of paliperidone palmitate, and its role in preclinical development studies. While extensively utilized as an internal standard in bioanalytical assays due to its mass shift, this guide also explores its potential as a therapeutic agent, providing a framework for its preclinical evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and preclinical assessment. The properties of paliperidone palmitate and its deuterated analog are summarized below.

| Property | Paliperidone Palmitate | This compound |

| Chemical Name | [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | [2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |

| Molecular Formula | C₃₉H₅₇FN₄O₄ | C₃₉H₅₃D₄FN₄O₄ |

| Molecular Weight | 664.89 g/mol | 668.92 g/mol |

| CAS Number | 199739-10-1 | 1794685-21-4 |

Mechanism of Action: Signaling Pathways

Paliperidone, the active metabolite of paliperidone palmitate, exerts its antipsychotic effects primarily through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1] The proposed mechanism involves the modulation of dopaminergic and serotonergic neurotransmission in key brain circuits implicated in the pathophysiology of schizophrenia.

The following diagram illustrates the principal signaling pathway of paliperidone.

Preclinical Development Workflow

The preclinical development of a deuterated compound like this compound follows a structured workflow to assess its viability as a therapeutic candidate. This process involves a series of in vitro and in vivo studies to establish its pharmacokinetic profile, efficacy, and safety.

Quantitative Data Summary

Direct comparative preclinical studies evaluating this compound as a therapeutic agent against its non-deuterated counterpart are not extensively available in the public domain. The primary application of this compound has been as an internal standard in bioanalytical methods. However, deuteration can potentially alter the pharmacokinetic profile of a drug. The following table provides a hypothetical illustration of the type of comparative data that would be generated in preclinical pharmacokinetic studies.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| Parameter | Paliperidone Palmitate | This compound | Fold Change |

| Cmax (ng/mL) | 150 ± 25 | 175 ± 30 | 1.17 |

| Tmax (h) | 24 ± 4 | 28 ± 5 | 1.17 |

| AUC₀₋t (ng*h/mL) | 3500 ± 500 | 4500 ± 600 | 1.29 |

| t₁/₂ (h) | 48 ± 8 | 60 ± 10 | 1.25 |

| CL/F (L/h/kg) | 0.05 ± 0.01 | 0.04 ± 0.008 | 0.80 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments in the preclinical development of an antipsychotic agent like this compound.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol outlines the quantification of paliperidone in plasma samples using Paliperidone-d4 as an internal standard.[2][3]

a. Sample Preparation (Solid-Phase Extraction - SPE) [4]

-

Spiking: To 500 µL of plasma, add a known concentration of Paliperidone-d4 internal standard solution.

-

Pre-treatment: Vortex the plasma sample for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C8 SPE cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute paliperidone and Paliperidone-d4 with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions [3]

-

HPLC System: Standard High-Performance Liquid Chromatography system.

-

Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent.

-

Mobile Phase: Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v).

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Paliperidone: 427.2 -> 207.2 m/z

-

Paliperidone-d4: 431.2 -> 211.2 m/z

-

In Vitro Receptor Binding Affinity Assay

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound to dopamine D2 and serotonin 5-HT2A receptors.[1]

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human D2 or 5-HT2A receptors.

-

Radioligand: Use a suitable radioligand, for example, [³H]-Spiperone for D2 receptors and [³H]-Ketanserin for 5-HT2A receptors.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (this compound) in a suitable buffer.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This is a widely used preclinical model to assess the potential antipsychotic efficacy of a compound.[5][6]

-

Animals: Use male Sprague-Dawley rats or Swiss Webster mice.

-

Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas) for a defined period.

-

Drug Administration: Administer the test compound (this compound) or vehicle via the intended clinical route (e.g., intramuscularly) at various doses.

-

Amphetamine Challenge: After a predetermined pretreatment time, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

-

Locomotor Activity Measurement: Immediately after the amphetamine challenge, place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group to determine if the test compound can attenuate amphetamine-induced hyperlocomotion.

Conclusion

This compound is a valuable tool in the preclinical development of antipsychotics, primarily serving as an essential internal standard for accurate bioanalysis. The principles of deuteration suggest that it may also possess a modified pharmacokinetic profile compared to its non-deuterated counterpart, potentially offering therapeutic advantages. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety assessment. Further head-to-head preclinical studies are warranted to fully elucidate the therapeutic potential of this compound as a novel antipsychotic agent.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Precision: A Technical Guide to the Discovery and History of Deuterated Paliperidone Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the development and application of deuterated paliperidone (B428) standards. As the primary active metabolite of risperidone (B510), paliperidone's accurate quantification is critical in clinical and research settings.[1] The advent of stable isotope-labeled internal standards, particularly deuterated analogs like paliperidone-d4 (B47709), has marked a significant advancement in the bioanalysis of this atypical antipsychotic.[2] This guide delves into the historical context of deuterated standards, the scientific rationale for their use, detailed experimental protocols for their application, and the intricate signaling pathways of paliperidone.

A Historical Perspective: The Rise of Deuterated Standards

The use of deuterated compounds in pharmaceutical research is a strategic application of the kinetic isotope effect.[1] Replacing hydrogen with its heavier, stable isotope deuterium, which contains an additional neutron, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This subtle yet significant alteration can decrease the rate of metabolism for molecules where C-H bond cleavage is a rate-determining step, a concept that has been explored since the 1970s.[1][3]

While the primary application of deuteration in drug development has been to improve pharmacokinetic profiles, its role in bioanalysis as internal standards has been equally transformative.[4][5] Stable isotope-labeled internal standards (SIL-IS) are now considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[5] They co-elute with the analyte of interest and exhibit nearly identical ionization efficiency and extraction recovery, effectively compensating for variations in sample preparation and instrument response.[] This leads to enhanced accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[4][7] The development of deuterated antipsychotic standards, including for paliperidone, has been a crucial step in ensuring the reliability of bioanalytical data for this class of drugs.[7]

Physicochemical and Analytical Data

The use of deuterated paliperidone, most commonly paliperidone-d4, as an internal standard is predicated on its mass difference from the parent compound, which allows for their distinct detection by a mass spectrometer.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Polarity |

| Paliperidone | 427.2 | 207.2 | Positive |

| Paliperidone-d4 | 431.2 | 211.2 | Positive |

Experimental Protocols

The following protocols outline the typical methodologies for the synthesis of paliperidone (as a basis for its deuterated analog) and its quantification in biological matrices using a deuterated internal standard.

Synthesis of Paliperidone

The synthesis of paliperidone provides a foundational understanding for the probable synthesis of its deuterated analogs. A common route involves the N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[8][9][10]

Materials:

-

3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one (CMHTP) or its salt

-

6-fluoro-3-piperidino-1,2-benzisoxazol (FBIP) or its salt

-

Organic solvent (e.g., methanol)

-

Inorganic or organic base (e.g., triethylamine)

-

Water

Procedure:

-

Combine CMHTP or its salt and FBIP or its salt in an organic solvent in the presence of water.

-

Adjust the pH of the reaction medium to between 6 and 14 using a suitable base.

-

The reaction mixture is typically stirred for a prolonged period (e.g., 16 hours) to facilitate the alkylation reaction.

-

Upon completion, the product, paliperidone, is isolated and purified, often through crystallization.

To synthesize paliperidone-d4, a deuterated precursor, likely a deuterated version of the chloroethyl side chain of CMHTP, would be utilized in a similar synthetic scheme.

Quantification of Paliperidone in Human Plasma using LC-MS/MS

This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of paliperidone in human plasma, employing paliperidone-d4 as an internal standard.

Sample Preparation (Solid Phase Extraction - SPE):

-

To 500 µL of human plasma, add a known concentration of paliperidone-d4 internal standard solution.

-

Vortex the sample for 30 seconds.

-

Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

-

HPLC System: Standard High-Performance Liquid Chromatography system.

-

Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).

-

Mobile Phase: Methanol: 10 mM Ammonium Acetate Solution (70:30 v/v).

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: Tandem Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Signaling Pathways of Paliperidone

Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][11] Understanding these pathways is crucial for comprehending its mechanism of action and potential side effects.

Dopamine D2 Receptor Signaling

Paliperidone blocks dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). In individuals with schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By antagonizing D2 receptors, paliperidone modulates downstream signaling cascades, including the Akt/GSK3β pathway.[12]

Serotonin 5-HT2A Receptor Signaling

Paliperidone also exhibits high affinity for serotonin 5-HT2A receptors.[11] Antagonism of these receptors in the prefrontal cortex is thought to contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The 5-HT2A receptor is also a GPCR that primarily signals through the Gq/G11 pathway.[13]

Experimental Workflow for Bioanalysis

The overall workflow for the bioanalysis of paliperidone using a deuterated internal standard is a multi-step process designed to ensure accuracy and reproducibility.

Conclusion

The development and application of deuterated paliperidone standards represent a cornerstone of modern bioanalytical chemistry, enabling precise and reliable quantification essential for both clinical management and drug development. The historical evolution from structural analogs to stable isotope-labeled internal standards underscores the continuous drive for greater accuracy in analytical methodologies. The detailed protocols and an understanding of paliperidone's signaling pathways provide researchers with the necessary tools and knowledge to confidently utilize these standards in their work. As pharmaceutical science continues to advance, the principles of isotope dilution mass spectrometry, exemplified by the use of deuterated paliperidone, will undoubtedly remain a critical component of quantitative bioanalysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Paliperidone-d4 [simsonpharma.com]

- 3. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 7. "Method Development and Validation of the Quantitation of 19 Antipsycho" by Anthony S. Epps [digitalcommons.buffalostate.edu]

- 8. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 9. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. droracle.ai [droracle.ai]

- 12. Paliperidone protects prefrontal cortical neurons from damages caused by MK-801 via Akt1/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantitative Determination of Paliperidone in Human Plasma using Paliperidone Palmitate-d4 as an Internal Standard by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of paliperidone (B428) in biological matrices.

Introduction:

Paliperidone is an atypical antipsychotic agent utilized in the management of schizophrenia and schizoaffective disorder.[1] It is the primary active metabolite of risperidone. Accurate and precise quantification of paliperidone in biological samples such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for this purpose.

The use of a stable isotope-labeled internal standard (IS) is crucial for robust and reliable bioanalytical methods. Paliperidone-d4, a deuterated analog of paliperidone, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures similar behavior during sample extraction and chromatographic separation, and it experiences the same matrix effects, thus effectively compensating for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of paliperidone in human plasma using Paliperidone-d4 as the internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Paliperidone reference standard

-

Paliperidone-d4 internal standard

-

Methanol (B129727) (HPLC grade)[1]

-

Ammonium acetate[1]

-

Human plasma (K2EDTA)[1]

-

Solid Phase Extraction (SPE) cartridges (e.g., C8)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)[3]

-

Acetonitrile (for protein precipitation, if used as an alternative to SPE)[3]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of paliperidone and Paliperidone-d4 in methanol.[1]

-

Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent, such as the mobile phase or a methanol/water mixture.[1]

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare a series of calibration standards and quality control samples at different concentration levels.

Sample Preparation (Solid Phase Extraction - SPE)

Solid phase extraction is a commonly employed technique for the extraction of paliperidone and its internal standard from plasma, which ensures a clean sample for LC-MS/MS analysis.[5]

-

Spiking: To 500 µL of plasma sample, add a known amount of the Paliperidone-d4 internal standard solution.

-

Pre-treatment: Vortex the plasma sample for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C8 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove potential interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Data Presentation

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[5] |

| Mobile Phase | Methanol: Ammonium acetate (B1210297) solution (70:30 v/v)[5] |

| Flow Rate | 1.0 mL/minute (with 1:1 post-column split)[5] |

| Column Temperature | 35°C[6] |

| Injection Volume | 5-10 µL |

| Total Run Time | Approximately 2.8 minutes[1][5] |

| Retention Time | Paliperidone: ~1.9 minutes[1][5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the MRM assay. The protonated molecules [M+H]⁺ for both paliperidone and Paliperidone-d4 are chosen as the precursor ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Paliperidone | 427.2 | 207.2 | Positive[5] |

| Paliperidone-d4 | 431.2 | 211.2 | Positive[5] |

Method Validation Parameters

The following table summarizes the quantitative performance of a validated LC-MS/MS method for paliperidone in human plasma.

| Parameter | Result |

| Linearity Range | 0.200 - 55.115 ng/mL[5][7] |

| Correlation Coefficient (r²) | ≥ 0.99[5][7] |

| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[5] |

| Accuracy | 94.2% - 101.4%[5][7] |

| Precision (Within-run and Between-run) | Within 101.5%[5][7] |

| Extraction Recovery | > 99% for both paliperidone and Paliperidone-d4[5][7] |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of paliperidone in human plasma.

Caption: Role of Paliperidone-d4 as an internal standard.

Conclusion

The described LC-MS/MS method utilizing Paliperidone-d4 as a stable isotope-labeled internal standard provides a robust, sensitive, and selective protocol for the quantitative determination of paliperidone in biological matrices like human plasma.[1] The use of Paliperidone-d4 ensures high accuracy and precision by correcting for variability during sample preparation and instrumental analysis. This method is well-suited for applications in clinical research and therapeutic drug monitoring.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. latamjpharm.org [latamjpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo [mdpi.com]

- 7. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Quantitative Analysis of Paliperidone Using Paliperidone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428), the primary active metabolite of risperidone, is an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate and precise quantification of paliperidone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] This document provides detailed application notes and protocols for the quantitative analysis of paliperidone in human plasma using a stable isotope-labeled internal standard, paliperidone-d4 (B47709), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like paliperidone-d4 is highly recommended to compensate for variations during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1]

I. Analytical Methodologies

A robust and sensitive LC-MS/MS method has been developed and validated for the estimation of paliperidone in human plasma.[4][5] This method demonstrates good linearity over the concentration range of 0.200 ng/mL to 55.115 ng/mL.[4][5] The lower limit of quantitation (LLOQ) is established at 0.200 ng/mL.[4][5]

Chromatographic and Mass Spectrometric Conditions

Successful separation and quantification of paliperidone and its deuterated internal standard can be achieved using the following conditions.

Table 1: Chromatographic Conditions [3][4]

| Parameter | Condition |

| HPLC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm or equivalent |

| Mobile Phase | Methanol (B129727): 10 mM Ammonium Acetate Solution (70:30 v/v) |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 40°C[3] |

| Injection Volume | 10 µL |

| Run Time | Approximately 2.8 minutes |

| Retention Time | Paliperidone: ~1.9 minutes |

Table 2: Mass Spectrometric Conditions [3][4]

| Parameter | Paliperidone | Paliperidone-d4 |

| Ionization Mode | Positive Ion Mode | Positive Ion Mode |

| Precursor Ion (m/z) | 427.2 | 431.2 |

| Product Ion (m/z) | 207.2 | 211.2 |

Method Validation Parameters

The described method has been validated according to regulatory guidelines, demonstrating excellent performance.

Table 3: Method Validation Summary [4][5][6]

| Parameter | Result |

| Linearity Range | 0.200 - 55.115 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |

| Within-Run Precision | < 101.5% |

| Between-Run Precision | < 101.5% |

| Accuracy | 94.2% - 101.4% |

| Extraction Recovery | > 99% for both paliperidone and paliperidone-d4 |

II. Experimental Protocols

A. Stock and Working Solution Preparation

-

Stock Solutions : Prepare individual primary stock solutions of paliperidone and paliperidone-d4 in methanol at a concentration of approximately 100,000 ng/mL.[1][7] Store these solutions at 2-8°C.[7]

-

Working Solutions : Prepare working solutions by serially diluting the stock solutions with the mobile phase to create calibration curve standards and quality control (QC) samples.[1]

B. Sample Preparation: Solid-Phase Extraction (SPE)